molecular formula C23H26N2O5S B2537553 N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 881938-11-0

N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2537553
CAS No.: 881938-11-0
M. Wt: 442.53
InChI Key: SVFCVBUNCLPFPJ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a complex organic compound that features a unique structure combining an anthraquinone moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps. One common approach is to start with the preparation of the anthraquinone derivative, followed by the introduction of the sulfonamide group and finally the attachment of the butanamide moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under carefully monitored conditions. The use of catalysts and automated systems can help in optimizing the yield and reducing the production time. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various types of chemical reactions including:

    Oxidation: The anthraquinone moiety can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone group to hydroquinone.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide: Unique due to its specific combination of functional groups.

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but lacks the butanamide moiety.

    4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue with different substituents on the anthraquinone core.

Uniqueness

This compound stands out due to its unique combination of an anthraquinone core, a sulfonamide group, and a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-diethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-4-25(5-2)21(26)11-8-14-24(3)31(29,30)16-12-13-19-20(15-16)23(28)18-10-7-6-9-17(18)22(19)27/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFCVBUNCLPFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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